![molecular formula C16H19N3OS B2979916 2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097896-37-0](/img/structure/B2979916.png)
2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Pharmacological Characterization
A closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been identified as a novel κ-opioid receptor (KOR) antagonist with high affinity across several species and selectivity over μ-opioid and δ-opioid receptors. It demonstrated potential for treating depression and addiction disorders through in vivo assays including antidepressant-like efficacy, attenuation of stress-induced behaviors, and inhibition of cocaine-seeking behavior. KOR agonist-induced plasma prolactin elevation was proposed as a mechanism biomarker for KOR antagonist activity, with PF-04455242 reducing such elevation dose-dependently, aligning with its efficacy in pharmacological assays (Grimwood et al., 2011).
Synthesis and Insecticidal Assessment
Another study utilized a related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, as a precursor for synthesizing various heterocycles such as pyrrole, pyridine, and thiophene, showing insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research emphasizes the versatility of such acetamide derivatives in generating novel compounds with potential agricultural applications (Fadda et al., 2017).
Structural and Electronic Properties
A study on the synthesis and characterization of a new soluble conducting polymer incorporating thiophene and pyrrole units highlighted the significance of these heterocycles in developing materials with specific electronic properties. The polymer exhibited suitable characteristics for electrochromic devices, underscoring the potential of such compounds in material science and electronic applications (Variş et al., 2006).
Complex Formation and Reactivity
Complexes involving thioether-containing pyridylalkylamide ligands were synthesized and analyzed, demonstrating how such structures can form coordination polymers with copper. These findings contribute to our understanding of the complexation behavior and coordination modes of metal ions with heterocyclic ligands, which is crucial for the development of coordination chemistry and potential applications in catalysis and material science (Zhao, 2015).
Future Directions
properties
IUPAC Name |
2-pyridin-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(8-13-2-1-5-17-9-13)18-15-3-6-19(11-15)10-14-4-7-21-12-14/h1-2,4-5,7,9,12,15H,3,6,8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLJENXSXYWKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CN=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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